7-Hydroxytropolone chemical structure and properties
7-Hydroxytropolone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxytropolone (7-HT), a naturally occurring troponoid compound, has garnered significant interest within the scientific community due to its diverse biological activities. This molecule, characterized by a unique seven-membered aromatic ring, is notably produced by various species of Pseudomonas bacteria.[1][2][3][4] Its functions as an iron scavenger, antifungal agent, and antibacterial compound make it a compelling subject for research in microbiology, natural product chemistry, and drug development.[1][2][4] This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of 7-hydroxytropolone, complete with experimental protocols and pathway visualizations.
Chemical Structure and Identification
7-Hydroxytropolone is a derivative of tropolone, featuring a hydroxyl group at the 7-position of the cyclohepta-2,4,6-trien-1-one ring. The IUPAC name for this compound is 2,3-dihydroxycyclohepta-2,4,6-trien-1-one.[5] The presence of the α-hydroxy group adjacent to the carbonyl function is a key structural feature that contributes to its chemical properties and biological activities. The molecule can exist in tautomeric forms, primarily between the 7- and 3-hydroxytropolone (B1215338) structures.
Table 1: Chemical Identifiers for 7-Hydroxytropolone
| Identifier | Value |
| IUPAC Name | 2,3-dihydroxycyclohepta-2,4,6-trien-1-one[5] |
| Synonyms | 3-Hydroxytropolone, 2,7-dihydroxy-2,4,6-cycloheptatrien-1-one[5] |
| CAS Number | 34777-04-3, 33739-50-3[5] |
| Molecular Formula | C₇H₆O₃[5] |
| Canonical SMILES | C1=CC(=C(C(=O)C=C1)O)O[5] |
Physicochemical Properties
Table 2: Physicochemical Properties of 7-Hydroxytropolone and Tropolone
| Property | 7-Hydroxytropolone | Tropolone (for reference) |
| Molecular Weight | 138.12 g/mol (Computed)[5] | 122.12 g/mol |
| Melting Point | Data not available | 50-52 °C[6] |
| Boiling Point | Data not available | 80-84 °C at 0.1 mmHg[6] |
| pKa₁ | ~0.3 (Computed) | 6.7 |
| pKa₂ | ~6.4 (Experimental) | - |
| Solubility | Expected to be soluble in organic solvents like ethyl acetate (B1210297) and methanol.[1] General solubility principles suggest it would be sparingly soluble in water. | Soluble in water (40.9 g/L) and organic solvents.[6] |
Biological Activity and Significance
7-Hydroxytropolone exhibits a range of biological activities, primarily stemming from its ability to chelate iron and interact with metalloenzymes.
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Iron Scavenging: 7-HT is a potent siderophore, a molecule that bacteria secrete to sequester iron from their environment.[2][3] Iron is an essential nutrient for microbial growth, and by chelating it, 7-HT can inhibit the growth of competing microorganisms. It forms a stable 2:1 complex with ferric iron (Fe³⁺).[3]
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Antifungal Activity: This compound displays broad-spectrum antifungal activity against various phytopathogenic fungi.[1][4] This activity is a direct consequence of its iron-chelating properties, which deprives fungi of this essential metal.
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Antibacterial Activity: 7-HT also demonstrates antibacterial properties, contributing to the competitive fitness of the producing Pseudomonas strains.
Biosynthesis and Regulation
The production of 7-hydroxytropolone in Pseudomonas species is a secondary metabolic process. The biosynthesis is linked to a specific gene cluster and is regulated by the Gac-Rsm signaling pathway. This pathway is a global regulatory system in many Gram-negative bacteria that controls the expression of various secondary metabolites and virulence factors. The production of 7-HT is under the positive control of the Gac-Rsm cascade.[1]
Experimental Protocols
Extraction of 7-Hydroxytropolone from Pseudomonas Culture
This protocol is adapted from methods described for the extraction of 7-HT from Pseudomonas culture supernatants.
Methodology:
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Culture Growth: Inoculate a suitable liquid medium (e.g., King's B broth) with a 7-HT producing Pseudomonas strain and incubate with shaking for 48-72 hours.
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Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
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Supernatant Collection: Carefully decant and collect the cell-free supernatant.
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Acidification: Adjust the pH of the supernatant to ~2.0 using a strong acid (e.g., 6M HCl). This step protonates the hydroxyl groups of 7-HT, increasing its solubility in organic solvents.
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Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant in a separatory funnel. Shake vigorously and allow the layers to separate. Repeat this extraction three times.
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Drying and Evaporation: Pool the organic layers and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 7-HT extract.
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Purification (Optional): The crude extract can be further purified using techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).
Quantification of 7-Hydroxytropolone
The concentration of 7-HT in an extract can be determined using chromatographic methods.
Methodology (HPLC-UV):
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Standard Preparation: Prepare a series of standard solutions of purified 7-HT of known concentrations in methanol.
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Sample Preparation: Dissolve the crude extract in a known volume of methanol.
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Chromatographic Conditions:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
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Flow Rate: Typically 0.5-1.0 mL/min.
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Detection: UV detector set at a wavelength where 7-HT has maximum absorbance.
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Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample extract and determine the peak area corresponding to 7-HT.
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Calculation: Use the calibration curve to calculate the concentration of 7-HT in the sample.
Synthesis of 7-Hydroxytropolone
While 7-HT is a natural product, it can also be synthesized chemically. The synthesis is a multi-step process that often starts from a simpler precursor. A general logical workflow for a potential synthesis route is outlined below.
References
- 1. 7-hydroxytropolone is the main metabolite responsible for the fungal antagonism of Pseudomonas donghuensis strain SVBP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7-Hydroxytropolone produced and utilized as an iron-scavenger by Pseudomonas donghuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Hydroxytropolone | C7H6O3 | CID 36917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tropolone | 533-75-5 [chemicalbook.com]

